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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallographic analysis of

itraconazole binding to its primary target, the enzyme lanosterol 14α-demethylase (CYP51 or

Erg11p). Understanding the precise binding mode of itraconazole is crucial for the

development of new antifungal agents with improved efficacy and reduced resistance.

Introduction
Itraconazole is a broad-spectrum triazole antifungal agent that functions by inhibiting CYP51,

a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential

component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading

to fungal cell death. X-ray crystallography provides a high-resolution, three-dimensional view of

the itraconazole-CYP51 complex, revealing the specific molecular interactions that govern

binding. This structural information is invaluable for structure-based drug design, enabling the

rational design of novel antifungals that can overcome existing resistance mechanisms.

Data Presentation: Itraconazole Binding and
Crystallographic Data
The following table summarizes key quantitative data for itraconazole in complex with its

target enzyme, CYP51, from various fungal species. This data is essential for comparative

analysis and for understanding the drug's potency and structural interactions.
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Target
Organism

PDB ID Resolution (Å)
Binding
Affinity (Kd)

IC50

Saccharomyces

cerevisiae
5EQB 2.19 - -

Saccharomyces

cerevisiae
4K0F 1.90 - -

Candida albicans - - 10 - 26 nM 0.4 - 0.6 µM

Trichophyton

rubrum
- - 53 nM 0.26 µM

Note: Data is compiled from multiple sources.[2][3][4][5][6] Kd (dissociation constant) is a

measure of binding affinity, where a lower value indicates tighter binding. IC50 is the

concentration of an inhibitor required to reduce the activity of an enzyme by 50%. PDB ID

refers to the Protein Data Bank entry for the crystal structure.

Signaling Pathway: Ergosterol Biosynthesis
Inhibition
Itraconazole targets the ergosterol biosynthesis pathway, a critical process for fungal cell

membrane integrity. The following diagram illustrates the key steps in this pathway and the

point of inhibition by itraconazole.

Acetyl-CoA Mevalonate Pathway Squalene Lanosterol

CYP51
(Lanosterol 14α-demethylase)

 demethylation

Ergosterol Fungal Cell
Membrane

 incorporation

Itraconazole  inhibits

Click to download full resolution via product page

Ergosterol biosynthesis pathway and itraconazole's point of inhibition.

Experimental Workflow: From Gene to Structure
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The following diagram outlines the major steps involved in determining the crystal structure of

the itraconazole-CYP51 complex.
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Experimental workflow for itraconazole-CYP51 crystallography.

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

generalized and may require optimization for specific CYP51 orthologs.

CYP51 Expression and Purification
This protocol describes the expression of recombinant CYP51 in E. coli and its subsequent

purification.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the CYP51 gene with an affinity tag (e.g., His-tag)

Luria-Bertani (LB) broth and agar

Ampicillin (or other appropriate antibiotic)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Size-exclusion chromatography buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Ni-NTA affinity resin

Size-exclusion chromatography column

Protocol:
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Transformation: Transform the CYP51 expression plasmid into a suitable E. coli expression

strain. Plate the transformed cells on LB agar containing the appropriate antibiotic and

incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to

improve protein solubility.

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-

pressure homogenization on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA

column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute

the His-tagged CYP51 with elution buffer.

Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-

exclusion chromatography column pre-equilibrated with the appropriate buffer to further

purify the protein and remove aggregates.

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity. Pool the

fractions containing pure CYP51.

Co-crystallization of Itraconazole-CYP51 Complex
This protocol outlines the co-crystallization of the purified CYP51 protein with itraconazole.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified CYP51 protein (5-10 mg/mL)

Itraconazole stock solution (e.g., 10-50 mM in DMSO)

Crystallization screens (commercial or in-house)

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

Protocol:

Complex Formation: Prepare the itraconazole-CYP51 complex by adding a 2-5 fold molar

excess of itraconazole to the purified protein solution. Incubate the mixture on ice for at

least 1 hour to allow for complex formation.

Centrifugation: Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to

remove any precipitate.

Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop

vapor diffusion method. Mix the protein-ligand complex solution with the reservoir solution

from the crystallization screen in a 1:1 ratio.

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C)

and monitor for crystal growth over several days to weeks.

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions

by varying the precipitant concentration, pH, and additives to obtain larger, diffraction-quality

crystals.

X-ray Diffraction Data Collection and Analysis
This protocol provides a general overview of X-ray diffraction data collection and subsequent

analysis.

Materials:

Diffraction-quality crystals of the itraconazole-CYP51 complex
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Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other

cryoprotectant)

Crystal mounting loops

Liquid nitrogen

Synchrotron or in-house X-ray source

Protocol:

Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a

mounting loop.

Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation

during flash-cooling.

Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to flash-cool it.

Data Collection: Mount the frozen crystal on the goniometer of the X-ray diffractometer.

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[7]

Data Processing: Process the raw diffraction data using software such as MOSFLM or XDS

to integrate the reflection intensities and determine the unit cell parameters and space group.

[8]

Structure Solution: Solve the crystal structure using molecular replacement, using a

previously determined structure of a homologous protein as a search model.

Model Building and Refinement: Build the atomic model of the itraconazole-CYP51 complex

into the electron density map using software like Coot. Refine the model against the

diffraction data using refinement software such as Phenix or Refmac5 to improve the fit of

the model to the data.

Binding Site Analysis: Analyze the final refined structure to identify the specific interactions

between itraconazole and the amino acid residues in the CYP51 active site. This includes
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identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization software such as PyMOL or Chimera is used for this analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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